
Tpl2-IN-I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tpl2-IN-I is a tumour progression locus 2 (Tpl2) kinase inhibitor.
Wissenschaftliche Forschungsanwendungen
1. Role in Immune Responses and Inflammation
- Tpl2 (also known as Map3k8 and Cot) is crucial in innate immunity, connecting toll-like receptors (TLRs) to TNF production via ERK activation. Studies show Tpl2's critical involvement in cytokine production, such as IL-1β, from macrophages and dendritic cells, underlining its significance in host defense mechanisms and immune responses (Mielke et al., 2009).
2. Impact on Intestinal Homeostasis and Inflammatory Bowel Diseases
- Tpl2 has been identified as a dominant factor in maintaining intestinal homeostasis. Its role in subepithelial intestinal myofibroblasts is crucial for compensatory proliferative response of the epithelium, suggesting its potential relevance in conditions like Crohn's Disease (Roulis et al., 2014).
3. Tpl2 in Skin Carcinogenesis and Inflammation
- Research indicates that Tpl2 acts as a tumor suppressor in skin carcinogenesis. Its absence in Tpl2−/− mice contributes to both tumorigenesis and inflammation, highlighting its potential role in cancer biology (DeCicco-Skinner et al., 2011).
4. Tpl2 in Host Defense against Pathogens
- Tpl2 is essential for host defense against various pathogens like Toxoplasma gondii and Listeria monocytogenes. It regulates key cytokines and is vital for T cell interferon-γ production, underscoring its role in infectious disease mechanisms (Watford et al., 2008).
5. Therapeutic Potential in Clostridium difficile Infection
- Tpl2 is a significant inflammatory mediator and a potential therapeutic target in Clostridium difficile infection (CDI). Studies demonstrate that Tpl2 knockout mice are more resistant to CDI, suggesting its role in inflammatory responses in such infections (Wang et al., 2018).
6. Contradictory Roles in Cancer
- Tpl2 exhibits double-sided effects in cancer, acting as both an oncogene and tumor suppressor, depending on the specific tumor environment. This dual role makes it an attractive, albeit complex, target for anti-cancer therapies (Lee et al., 2015).
7. Tpl2 in Neuroinflammation
- Tpl2 is crucial in neuroinflammation, particularly in the context of diseases like multiple sclerosis. It mediates IL-17R signaling in neuroectoderm-derived CNS-resident cells, implicating its potential as a therapeutic target for neuroinflammatory diseases (Xiao & Sun, 2015).
Eigenschaften
CAS-Nummer |
915009-13-1 |
|---|---|
Produktname |
Tpl2-IN-I |
Molekularformel |
C21H14ClFN6 |
Molekulargewicht |
404.83 |
IUPAC-Name |
4-(3-Chloro-4-fluorophenylamino)-6-(pyridin-3-yl-methylamino)-3-cyano-1,7-naphthyridine |
InChI |
InChI=1S/C21H14ClFN6/c1-29(15-3-2-6-25-11-15)20-8-16-19(12-27-20)26-10-13(9-24)21(16)28-14-4-5-18(23)17(22)7-14/h2-8,10-12H,1H3,(H,26,28) |
InChI-Schlüssel |
CUIQYXHABOOZFA-UHFFFAOYSA-N |
SMILES |
CN(C1=NC=C2C(C(NC3=CC=C(F)C(Cl)=C3)=C(C#N)C=N2)=C1)C4=CC=CN=C4 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Tpl2-IN-I; Tpl2 IN I; Tpl2INI; Tpl2 inhibitor I; Tpl2-inhibitor-I; Tpl2 kinase inhibitor; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



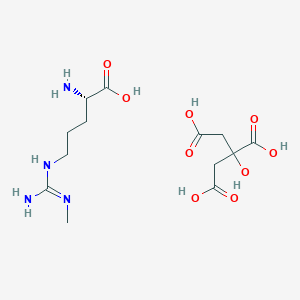

![N'-[[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methyl]-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine](/img/structure/B611379.png)
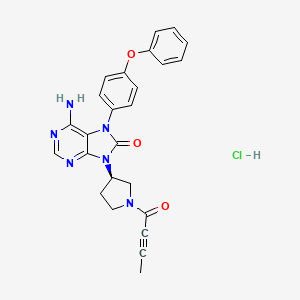
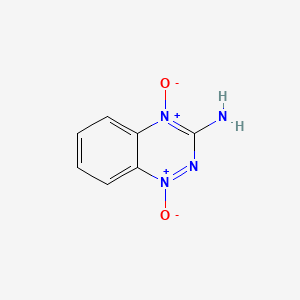
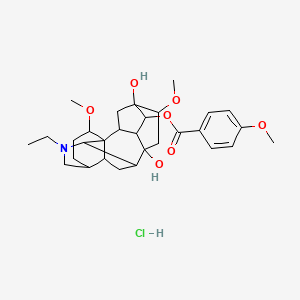

![N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide](/img/structure/B611387.png)
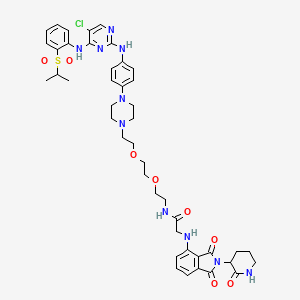


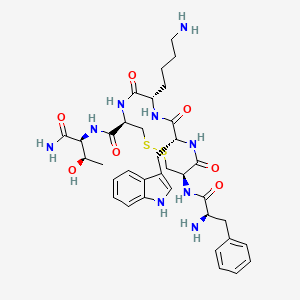
![1-(2,4-dichlorophenyl)-4-ethyl-N-piperidin-1-yl-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]thiophen-2-yl]pyrazole-3-carboxamide](/img/structure/B611399.png)